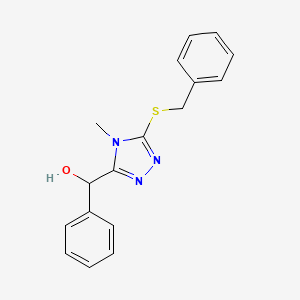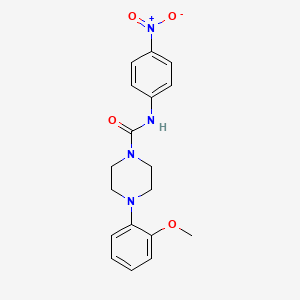![molecular formula C16H24BrNO5 B4001648 N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001648.png)
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine;oxalic acid
Overview
Description
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine;oxalic acid is a chemical compound that consists of a brominated phenoxy group attached to a propyl chain, which is further connected to a butan-1-amine moiety The compound is paired with oxalic acid, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 3-chloropropanol in the presence of a base to form 3-(4-bromo-2-methylphenoxy)propanol.
Amination: The propanol derivative is then reacted with butan-1-amine under suitable conditions to form the desired amine compound.
Salt Formation: Finally, the amine compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: De-brominated or reduced amine derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, modulating their activity. The amine moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Bromo-4-methylphenoxy)propyl]-2-propen-1-amine
- 4-Bromo-4’,4’'-dimethoxytriphenylamine
- 4-Bromo-N,N-bis(4-methoxyphenyl)aniline
Uniqueness
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine;oxalic acid is unique due to its specific structural features, such as the brominated phenoxy group and the butan-1-amine moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO.C2H2O4/c1-3-4-8-16-9-5-10-17-14-7-6-13(15)11-12(14)2;3-1(4)2(5)6/h6-7,11,16H,3-5,8-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYFEFFDQMICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1)Br)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Bromophenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001573.png)
amine oxalate](/img/structure/B4001577.png)
![2-({4-[(4-chlorophenyl)thio]butyl}amino)ethanol ethanedioate (salt)](/img/structure/B4001580.png)
![3-[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]propan-1-ol](/img/structure/B4001585.png)
![N'-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001586.png)
![N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4001594.png)
![1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4001603.png)

![1-[3-(3-Ethylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001609.png)

![4-Benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001628.png)

![2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4001643.png)
![1-[3-(4-methyl-2-nitrophenoxy)propyl]-1H-imidazole](/img/structure/B4001662.png)
